molecular formula C14H14N4O2S2 B2912939 5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 847191-40-6

5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2912939
CAS RN: 847191-40-6
M. Wt: 334.41
InChI Key: UTUNXKHJUWZROV-UHFFFAOYSA-N
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Description

5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized through a specific method and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and SAR Studies: Thieno[2,3-d]pyrimidine-2,4-diones, closely related to the specified compound, have been synthesized and studied for their structure-activity relationships (SAR) as potent GnRH receptor antagonists. These compounds are explored for treating reproductive diseases, highlighting the importance of specific substituents for receptor binding activity (Guo et al., 2003).
  • Mechanistic and Structural Studies: Research involving dithiazolidine-3,5-dione derivatives provides insights into their synthetic pathways, structural parameters, and potential applications. These studies offer a foundation for understanding the reactivity and applications of related pyrimidine derivatives in scientific research (Chen et al., 1996).

Biological Applications and Insights

  • Cytotoxic Activity of Derivatives: Novel 4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate have been characterized and evaluated for their cytotoxic activity against various cancer cell lines. This demonstrates the potential therapeutic applications of these compounds (Stolarczyk et al., 2018).
  • Nonlinear Optical (NLO) Properties: A study on thiopyrimidine derivatives highlights their significant NLO properties, suggesting their utility in medicine and nonlinear optics fields. This indicates the broad range of applications for such compounds beyond traditional biological activities (Hussain et al., 2020).

Advanced Material Applications

  • Electron Transport Layer in Solar Cells: Related compounds, specifically conjugated polyelectrolytes containing thiophen-2-yl units, have been synthesized and applied as electron transport layers in inverted polymer solar cells. This highlights the role of pyrimidine derivatives in enhancing the efficiency of renewable energy technologies (Hu et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . This compound inhibits this process, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair damage pathway . By inhibiting PARP-1, it compromises the cancer cell DNA repair mechanism . This leads to genomic dysfunction and ultimately, cell death .

Pharmacokinetics

The synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . .

Result of Action

The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also exhibits high cytotoxicity against MCF-7 and HCT116 human cancer cell lines . The inhibition of PARP-1 leads to genomic dysfunction and cell death .

properties

IUPAC Name

5-ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-4-21-12-9-11(17(2)14(20)18(3)13(9)19)15-10(16-12)8-6-5-7-22-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUNXKHJUWZROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione

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